molecular formula C8H17NO2 B039256 2-Amino-2-ethylhexanoic acid CAS No. 114781-15-6

2-Amino-2-ethylhexanoic acid

Cat. No. B039256
M. Wt: 159.23 g/mol
InChI Key: QUDXVGQYPUXXER-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Ethylhexanoic acid has been synthesized through various methods, including the catalytic dehydrogenation of 2-ethylhexanol in the presence of sodium hydroxide and copper(II) oxide as a catalyst, followed by dehydrogenation under atmospheric pressure. This process achieved an 80.9% yield under optimal conditions, highlighting efficient pathways to synthesize this compound and potentially its amino derivatives (Li Wen-long et al., 2014).

Molecular Structure Analysis

Though specific studies on the molecular structure analysis of 2-amino-2-ethylhexanoic acid are not directly available, related compounds such as 2-ethylhexanoic acid and its derivatives have been analyzed through various spectroscopic methods, providing insights into the structural characteristics that can be inferred for 2-amino-2-ethylhexanoic acid.

Chemical Reactions and Properties

2-Ethylhexanoic acid serves as a dual solvent-catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating its versatility in organic synthesis. This reactivity suggests potential chemical reactions involving 2-amino-2-ethylhexanoic acid in complex organic syntheses (R. Hekmatshoar et al., 2015).

Scientific Research Applications

  • Catalysis and Chemical Synthesis :

    • Iron(III) 2-ethylhexanoate serves as a catalyst for stereoselective Diels-Alder reactions, useful in producing certain carboxylic acids and ethers (Gorman & Tomlinson, 1998).
    • 2-Ethylhexanoic acid is a catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles, offering high yields and short reaction times (Hekmatshoar et al., 2015).
  • Biological and Medical Applications :

  • Material Science :

  • Environmental and Safety Concerns :

Future Directions

Future research directions are discussed considering the recent developments in the catalytic asymmetric synthesis of β2- and β2,2-amino acids . The global 2-Ethylhexanoic Acid (2-EHA) market maintained its upward progression, consistent with the trend observed in the previous two months .

properties

IUPAC Name

2-amino-2-ethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDXVGQYPUXXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-ethylhexanoic acid

CAS RN

6300-78-3
Record name NSC44106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
10
Citations
N Imawaka, M Tanaka, H Suemune - Helvetica Chimica Acta, 2000 - Wiley Online Library
An optically active α‐ethylated α,α‐disubstituted amino acid, (S)‐butylethylglycine (=(2S)‐2‐amino‐2‐ethylhexanoic acid; (S)‐Beg; (S)‐2), was prepared starting from butyl ethyl ketone (…
Number of citations: 47 onlinelibrary.wiley.com
M Tanaka, M Oba, N Imawaka, Y Tanaka… - Helvetica Chimica …, 2001 - Wiley Online Library
Heteropentapeptides containing the α‐ethylated α,α‐disubstituted amino acid (S)‐butylethylglycine and four dimethylglycine residues, ie, CF 3 CO‐[(S)‐Beg]‐(Aib) 4 ‐OEt (4) and CF 3 …
Number of citations: 18 onlinelibrary.wiley.com
M Crisma, A Moretto, C Peggion, L Panella, B Kaptein… - Amino Acids, 2011 - Springer
The synthesis of the N-protected (blocked) homo-peptide esters from the chiral C α -ethyl, C α -n-pentylglycine was performed in solution to the hexapeptide level. The conformational …
Number of citations: 35 link.springer.com
MJ Burk - 1999 - books.google.com
The importance of developing new effective methodologies for enantioselective synthesis is becoming manifestly evident. An increasing number of pharmaceutical, flavor and fragrance, …
Number of citations: 1 books.google.com
F Formaggio, A Moretto, M Crisma… - Peptide Materials: From …, 2013 - Wiley Online Library
Relevant parameters and stereochemical consequences of peptide helices based on α‐amino acids are presented and discussed. They are: (1) α‐helix, (2) 3 10 ‐helix, (3) parallel β‐…
Number of citations: 1 onlinelibrary.wiley.com
F Formaggio, A Moretto, M Crisma… - Peptide Materials: From …, 2013 - Wiley Online Library
In the first section of this chapter, the most efficient methods for peptide bond formation between sterically hindered α‐amino acids are presented. No attention has been paid to the …
Number of citations: 4 onlinelibrary.wiley.com
W Liu - Handbook of chiral chemicals, 1999 - books.google.com
… Attempts to resolve the racemic 2-amino-2ethylhexanoic acid and its ester through classic resolution failed. Several approaches for the asymmetric synthesis of the amino acid were …
Number of citations: 5 books.google.com
C Alemán, A Bianco, M Venanzi - 2013 - books.google.com
Peptides are the building blocks of the natural world; with varied sequences and structures, they enrich materials producing more complex shapes, scaffolds and chemical properties …
Number of citations: 43 books.google.com
C Cativiela, MD Díaz-de-Villegas - Tetrahedron: Asymmetry, 2007 - Elsevier
… Other compounds containing α-ethyl amino acids, such as butylethylglycine or 2-amino-2-ethylhexanoic acid (Beg),40, 41 2-amino-2-ethyl-4-methylpentanoic acid [(αEt)Leu] 42 or …
Number of citations: 326 www.sciencedirect.com
CH Görbitz - Current Opinion in Solid State and Materials Science, 2002 - Elsevier
… Conformational study of heteropentapeptides containing an α-ethylated α,α-disubstituted amino acid: (S)-butylethylglycine(=2-amino-2-ethylhexanoic acid) within a sequence of …
Number of citations: 33 www.sciencedirect.com

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